Higromicina A

Descripción general

Descripción

La homomicina es un compuesto antibiótico producido por la bacteria Streptomyces hygroscopicus. Pertenece a la clase de antibióticos aminoglucósidos y es conocida por su capacidad para inhibir la síntesis de proteínas tanto en células procariotas como eucariotas. La homomicina se utiliza en diversas aplicaciones de investigación científica debido a su actividad de amplio espectro contra bacterias, hongos y células eucariotas superiores .

Aplicaciones Científicas De Investigación

La homomicina se utiliza ampliamente en la investigación científica debido a su actividad de amplio espectro. Algunas de sus aplicaciones incluyen:

Química: Se utiliza como herramienta para estudiar la síntesis y traducción de proteínas.

Biología: Se emplea en cultivos celulares para seleccionar células que expresan genes de resistencia.

Medicina: Se investiga su posible uso en el tratamiento de infecciones bacterianas y como agente inmunomodulador.

Industria: Se utiliza en la producción de organismos modificados genéticamente y en diversas aplicaciones biotecnológicas

Mecanismo De Acción

La homomicina ejerce sus efectos uniéndose a la subunidad ribosómica de los microorganismos susceptibles, interfiriendo así con la síntesis de proteínas microbianas. Esta inhibición evita el crecimiento y la multiplicación de bacterias, hongos y células eucariotas superiores. Los objetivos moleculares de la homomicina incluyen el ARN ribosómico y las proteínas asociadas que participan en el proceso de traducción .

Análisis Bioquímico

Biochemical Properties

Hygromycin A plays a significant role in biochemical reactions, particularly in inhibiting protein synthesis. It interacts with the ribosomal peptidyl transferase center, a crucial component of the protein synthesis machinery. Hygromycin A binds to the large ribosomal subunit and inhibits its peptidyl transferase activity, preventing the proper accommodation of aminoacyl-tRNA within the peptidyl transferase center . This interaction effectively halts the elongation of the nascent peptide chain, thereby inhibiting protein synthesis.

Cellular Effects

Hygromycin A has been shown to exert specific effects on various types of cells and cellular processes. In bacterial cells, it selectively targets the ribosomal machinery, leading to the inhibition of protein synthesis. This selective activity is particularly evident in its action against Borrelia burgdorferi, the causative agent of Lyme disease . Hygromycin A blocks the cellular machinery that makes proteins, which is highly conserved across all bacteria. Borrelia burgdorferi takes up the drug more easily than other bacteria, leading to its selective activity . In mammalian cells, Hygromycin A has no toxic effects, making it a potential candidate for therapeutic applications without harming beneficial gut bacteria .

Molecular Mechanism

The molecular mechanism of action of Hygromycin A involves its binding to the ribosomal 23S rRNA in the catalytic peptidyl transferase center . This binding prevents the proper accommodation of aminoacyl-tRNA within the peptidyl transferase center, thereby inhibiting the peptidyl transferase activity of the ribosome . Hygromycin A does not interfere with the initial binding of aminoacyl-tRNA to the A site but prevents its subsequent adjustment, effectively blocking the elongation of the peptide chain . This unique mode of action distinguishes Hygromycin A from other antibiotics that target the ribosome.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Hygromycin A have been observed to change over time. The stability and degradation of Hygromycin A are crucial factors that influence its long-term effects on cellular function. In in vitro studies, Hygromycin A has demonstrated stability and sustained activity against Borrelia burgdorferi over extended periods . In in vivo studies, Hygromycin A has shown the ability to clear infections in mice without disrupting the gut microbiome . These findings suggest that Hygromycin A maintains its efficacy over time, making it a reliable candidate for long-term therapeutic applications.

Dosage Effects in Animal Models

The effects of Hygromycin A vary with different dosages in animal models. In mouse models of Lyme disease, Hygromycin A has been administered at various dosages to determine its efficacy and safety . At therapeutic doses, Hygromycin A effectively clears Borrelia burgdorferi infections without causing harm to the gut microbiome At higher doses, potential toxic or adverse effects may be observed, although specific data on these effects are limited

Metabolic Pathways

Hygromycin A is involved in specific metabolic pathways, particularly those related to protein synthesis. It interacts with the ribosomal peptidyl transferase center, inhibiting the peptidyl transferase activity and preventing the elongation of the peptide chain . This interaction disrupts the normal metabolic flux of protein synthesis, leading to the inhibition of bacterial growth. The metabolic pathways affected by Hygromycin A are primarily those involved in the translation process, making it a potent inhibitor of protein synthesis in susceptible bacteria.

Transport and Distribution

The transport and distribution of Hygromycin A within cells and tissues are influenced by specific transporters and binding proteins. In Borrelia burgdorferi, a specific protein on the bacterial surface facilitates the uptake of Hygromycin A, allowing it to enter the cell and exert its inhibitory effects . This selective transport mechanism explains the high specificity of Hygromycin A for certain bacterial pathogens. In mammalian cells, Hygromycin A does not exhibit significant uptake, contributing to its low toxicity and potential for therapeutic use .

Subcellular Localization

The subcellular localization of Hygromycin A is primarily within the ribosomal peptidyl transferase center, where it binds and inhibits the peptidyl transferase activity This specific localization is crucial for its function as an inhibitor of protein synthesis The targeting signals and post-translational modifications that direct Hygromycin A to the ribosomal peptidyl transferase center are essential for its activity and effectiveness

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La homomicina se puede sintetizar a través de una serie de reacciones químicas que implican la modificación de la neoinosamina-2, un constituyente con una sustitución de metileno. La ruta sintética generalmente implica la hidrólisis de la homomicina utilizando hidróxido de sodio en un baño de agua hirviendo, seguida de la adsorción en Amberlite IR-120 (forma H+) y la elución con hidróxido de amonio .

Métodos de producción industrial

La producción industrial de homomicina implica la fermentación de Streptomyces hygroscopicus en un entorno controlado. El proceso de fermentación se optimiza para maximizar el rendimiento de la homomicina, que luego se extrae y purifica utilizando diversas técnicas cromatográficas .

Análisis De Reacciones Químicas

Tipos de reacciones

La homomicina experimenta varios tipos de reacciones químicas, que incluyen:

Oxidación: La homomicina se puede oxidar para formar metileno neoinosamina-2.

Reducción: Las reacciones de reducción pueden modificar los grupos funcionales presentes en la homomicina.

Sustitución: La homomicina puede sufrir reacciones de sustitución, particularmente en el grupo metileno.

Reactivos y condiciones comunes

Oxidación: El periodato se utiliza comúnmente como agente oxidante.

Reducción: El borohidruro de sodio se utiliza a menudo para las reacciones de reducción.

Sustitución: Se pueden utilizar varios nucleófilos para las reacciones de sustitución.

Principales productos formados

Los principales productos formados a partir de estas reacciones incluyen metileno neoinosamina-2 y sus derivados, que se pueden modificar aún más para diversas aplicaciones .

Comparación Con Compuestos Similares

La homomicina es similar a otros antibióticos aminoglucósidos como la higromicina B y la neomicina. Es única en su capacidad para inhibir la síntesis de proteínas tanto en células procariotas como eucariotas. Esta actividad de amplio espectro la convierte en una herramienta valiosa en diversas aplicaciones de investigación científica .

Lista de compuestos similares

- Higromicina B

- Neomicina

- Estreptomicina

- Kanamicina

Propiedades

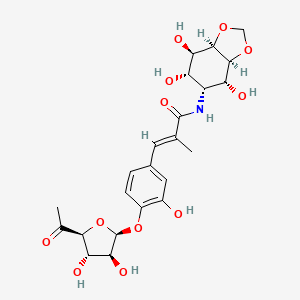

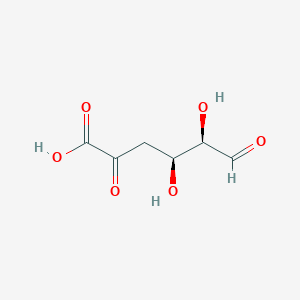

IUPAC Name |

(E)-N-[(3aS,4R,5R,6S,7R,7aR)-4,6,7-trihydroxy-3a,4,5,6,7,7a-hexahydro-1,3-benzodioxol-5-yl]-3-[4-[(2S,3S,4S,5S)-5-acetyl-3,4-dihydroxyoxolan-2-yl]oxy-3-hydroxyphenyl]-2-methylprop-2-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H29NO12/c1-8(22(32)24-13-14(27)16(29)21-20(15(13)28)33-7-34-21)5-10-3-4-12(11(26)6-10)35-23-18(31)17(30)19(36-23)9(2)25/h3-6,13-21,23,26-31H,7H2,1-2H3,(H,24,32)/b8-5+/t13-,14+,15-,16-,17+,18+,19-,20+,21-,23-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQYJSBFKSSDGFO-IIHALWDASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CC1=CC(=C(C=C1)OC2C(C(C(O2)C(=O)C)O)O)O)C(=O)NC3C(C(C4C(C3O)OCO4)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=C\C1=CC(=C(C=C1)O[C@H]2[C@H]([C@@H]([C@H](O2)C(=O)C)O)O)O)/C(=O)N[C@@H]3[C@@H]([C@H]([C@@H]4[C@H]([C@@H]3O)OCO4)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H29NO12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

511.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6379-56-2 | |

| Record name | Hygromycin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6379-56-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hygromycin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006379562 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | HYGROMYCIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3YJY415DDI | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[N-(4,6-dimethylquinazolin-2-yl)carbamimidoyl]-3-(2-ethylphenyl)thiourea](/img/structure/B1237722.png)

![3-ethyl-2-[(E)-(3,5,5-trimethylcyclohex-2-en-1-ylidene)methyl]-1,3-benzoxazol-3-ium](/img/structure/B1237724.png)

![1-ethyl-2-[3-(1-ethyl-3,3-dimethyl-1,3-dihydro-2H-indol-2-ylidene)prop-1-en-1-yl]-3,3-dimethyl-3H-indolium](/img/structure/B1237725.png)